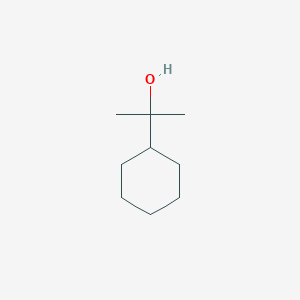

2-Cyclohexylpropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,10)8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWOQANOUHNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066094 | |

| Record name | Cyclohexanemethanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16664-07-6 | |

| Record name | 2-Cyclohexyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16664-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016664076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Cyclohexylpropan-2-ol via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 2-cyclohexylpropan-2-ol, through the application of the Grignard reaction. This classic and versatile carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, allowing for the straightforward construction of complex molecules from simpler precursors. The synthesis of this compound is achieved by the nucleophilic addition of cyclohexylmagnesium bromide, a Grignard reagent, to acetone (B3395972).[1][2][3] This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data to facilitate its application in a laboratory setting.

Reaction Principle and Mechanism

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of an aldehyde or ketone.[3][4] In this specific synthesis, the Grignard reagent, cyclohexylmagnesium bromide, is prepared by the reaction of bromocyclohexane (B57405) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[5] The carbon atom bound to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of acetone.[3][6] This nucleophilic addition results in the formation of a tetrahedral intermediate, a magnesium alkoxide.[6] Subsequent acidic workup of this intermediate protonates the alkoxide to yield the final product, the tertiary alcohol this compound.[7][8]

Experimental Protocol

The synthesis is typically carried out in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an aqueous workup to isolate the product.[8] Scrupulous attention to anhydrous conditions is critical for the success of the Grignard reaction, as Grignard reagents are highly reactive towards protic solvents like water.[9]

Part 1: Preparation of Cyclohexylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (protected by a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven prior to assembly and flame-dried under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Initiation: Magnesium turnings are placed in the flask.[5] A small crystal of iodine is often added to activate the magnesium surface.[5][9] A small amount of a solution of bromocyclohexane in anhydrous diethyl ether is added to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.[10]

-

Grignard Reagent Formation: Once the reaction has initiated, the remaining solution of bromocyclohexane in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10] After the addition is complete, the mixture is typically stirred for an additional period to ensure complete consumption of the magnesium.

Part 2: Reaction with Acetone and Work-up

-

Reaction with Ketone: The freshly prepared cyclohexylmagnesium bromide solution is cooled in an ice bath.[5] A solution of anhydrous acetone in anhydrous diethyl ether is then added dropwise from the dropping funnel. This reaction is exothermic, and the temperature should be maintained below 10 °C.[9]

-

Quenching: After the addition of acetone is complete, the reaction mixture is stirred at room temperature for a period to ensure the reaction goes to completion. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., hydrochloric acid) while cooling in an ice bath.[9][11]

-

Extraction and Purification: The contents of the flask are transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure.[9][12]

Quantitative Data

The following table summarizes the typical stoichiometry and reaction parameters for the synthesis of this compound via the Grignard reaction. Yields for Grignard reactions can be variable and are highly dependent on the purity of reagents and the exclusion of moisture.

| Parameter | Value/Range | Notes |

| Reagents | ||

| Bromocyclohexane | 1.0 eq | |

| Magnesium Turnings | 1.1 - 1.2 eq | A slight excess of magnesium is used to ensure complete reaction of the alkyl halide.[10] |

| Acetone | 0.9 - 1.0 eq | Using a slight excess of the Grignard reagent can help to consume all of the ketone. |

| Anhydrous Diethyl Ether | Sufficient to dissolve reagents | |

| Reaction Conditions | ||

| Grignard Formation Temperature | Gentle Reflux | The reaction is exothermic and should be controlled by the rate of addition.[10] |

| Reaction with Acetone Temperature | 0 - 10 °C | Cooling is necessary to control the exothermic reaction.[9] |

| Reaction Time (Grignard Formation) | 1 - 2 hours | |

| Reaction Time (with Acetone) | 1 hour | |

| Yield | 60 - 80% | This is a typical range for Grignard reactions with ketones and is dependent on experimental conditions. |

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]

- 2. leah4sci.com [leah4sci.com]

- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solved 10-2: Grignard Addition - 2 For this assignment, the | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohexylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-cyclohexylpropan-2-ol. The information is curated for researchers, scientists, and professionals in drug development who may utilize this tertiary alcohol as a building block in organic synthesis or investigate its potential applications. This document summarizes its known properties, details experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis.

Core Properties of this compound

This compound, a tertiary alcohol, possesses the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol .[1] Its structure features a cyclohexane (B81311) ring attached to a propan-2-ol moiety at the 2-position.

Physical Properties

| Property | Value (Predicted/Estimated) | Notes |

| Molecular Formula | C₉H₁₈O | - |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 16664-07-6 | [1] |

| Appearance | Colorless liquid | Based on the general properties of similar alcohols. |

| Boiling Point | 180-190 °C | Predicted range.[1] Tertiary alcohols generally have lower boiling points than their primary or secondary isomers due to reduced intermolecular hydrogen bonding. |

| Density | Not available | Experimental data is not readily available. |

| Solubility | Sparingly soluble in water | Expected to be sparingly soluble in water due to the hydrophobic cyclohexyl and propyl groups, with some solubility imparted by the polar hydroxyl group. Soluble in common organic solvents. |

Chemical Properties and Reactivity

As a tertiary alcohol, this compound exhibits characteristic reactivity.

-

Resistance to Oxidation: Unlike primary and secondary alcohols, this compound is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.[1] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.[1]

-

Nucleophilic Substitution: The hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). This allows for nucleophilic substitution reactions (Sₙ1) to occur at the tertiary carbocation intermediate.

-

Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes, primarily 2-cyclohexylprop-1-ene and 1-isopropenylcyclohex-1-ene, with the latter being the major product according to Zaitsev's rule.[1]

-

Grignard Reaction Synthesis: The most common and effective method for the laboratory-scale synthesis of this compound is the Grignard reaction between cyclohexylmagnesium bromide and acetone (B3395972).[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -OH | ~1.2 | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to hydrogen bonding and exchange. |

| -C(CH₃)₂ | ~1.0 | Singlet | 6H | The two methyl groups are chemically equivalent and therefore appear as a single peak. |

| Cyclohexyl Protons | ~1.0–1.8 | Multiplets | 11H | The eleven protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes |

| >C-OH (Quaternary) | ~70-75 | The quaternary carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom. |

| Cyclohexyl Carbons | ~26-50 | The carbon atoms of the cyclohexane ring will appear in the aliphatic region. The carbon directly attached to the propan-2-ol group will be the most downfield of these. |

| -C(CH₃)₂ | ~25-30 | The two equivalent methyl carbons will appear as a single peak. |

Infrared (IR) Spectroscopy

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | The broadness of this peak is a characteristic result of hydrogen bonding between alcohol molecules. |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | These absorptions are due to the C-H bonds of the cyclohexyl and methyl groups. |

| C-O Stretch | 1150 - 1250 | Strong | The C-O single bond stretch is a characteristic peak for alcohols. |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the instability of the molecular ion peak.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - CH₃]⁺ | Alpha-cleavage |

| 124 | [M - H₂O]⁺• | Dehydration |

| 59 | [M - C₆H₁₁]⁺ | Alpha-cleavage |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from cyclohexyl bromide and acetone.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether

-

Cyclohexyl bromide

-

Anhydrous acetone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet)

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).

-

To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle bubbling.

-

Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.

-

Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

-

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay. 8-16 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Perform phase and baseline corrections. For ¹H NMR, integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.2.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument will measure the absorption of infrared radiation.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

3.2.3. Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical relationships in the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for this compound.

References

2-cyclohexylpropan-2-ol structural formula and IUPAC name

This guide provides an in-depth look at the structural formula and standardized nomenclature of 2-cyclohexylpropan-2-ol, a tertiary alcohol relevant to various fields of chemical research and development.

IUPAC Name: this compound[1]

Molecular Formula: C₉H₁₈O[1][2]

Structural Representation

The molecular architecture of this compound consists of a propane (B168953) chain with a hydroxyl group and a cyclohexyl group both attached to the second carbon atom. This arrangement classifies it as a tertiary alcohol.[2][3] The structural formula is visualized in the diagram below.

Chemical Properties and Synthesis

As a tertiary alcohol, this compound does not readily undergo oxidation without the cleavage of carbon-carbon bonds. A common laboratory-scale synthesis method for this compound is the Grignard reaction, which involves the reaction of cyclohexylmagnesium bromide with acetone.

This document is intended for informational purposes for a technical audience. The synthesis information is for academic illustration and should be performed by qualified professionals in a controlled laboratory setting.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Cyclohexylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of 2-cyclohexylpropan-2-ol, a tertiary alcohol. The document details the expected spectral features, experimental protocols for obtaining high-quality spectra, and a summary of characteristic absorption bands. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction to Infrared Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus the frequency of light (typically expressed as wavenumber, cm⁻¹), which serves as a unique "fingerprint" for the molecule.

For alcohols, the most characteristic IR absorption bands arise from the O-H and C-O stretching vibrations. The position of these bands can provide valuable information about the structure of the alcohol, such as whether it is primary, secondary, or tertiary. In the case of this compound, a tertiary alcohol, specific spectral features are expected. Due to hydrogen bonding, the O-H stretching vibration of alcohols typically appears as a broad and intense band in the region of 3500-3200 cm⁻¹.[1][2][3] The C-O stretching vibration for tertiary alcohols is generally observed between 1210 and 1100 cm⁻¹.[4]

Predicted Infrared Absorption Data for this compound

While a publicly available, peer-reviewed IR spectrum for this compound is not readily accessible, its spectral characteristics can be accurately predicted based on its molecular structure and comparison with similar tertiary alcohols like tert-butanol (B103910) and 1-methylcyclohexanol. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and typical appearances.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Appearance |

| 3500 - 3200 | O-H stretch (hydrogen-bonded) | Strong | Broad |

| 2960 - 2850 | C-H stretch (sp³ C-H in cyclohexyl and isopropyl groups) | Strong | Sharp |

| 1470 - 1445 | C-H bend (CH₂ scissoring) | Medium | Sharp |

| 1385 - 1365 | C-H bend (CH₃ umbrella mode) | Medium | Sharp |

| 1210 - 1100 | C-O stretch (tertiary alcohol) | Strong | Sharp |

| ~650 | O-H bend (out-of-plane) | Medium | Broad |

Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous other bands corresponding to complex C-C stretching and bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for Acquiring the IR Spectrum

This section details a standard methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a liquid sample such as this compound using an attenuated total reflectance (ATR) accessory.

3.1. Instrumentation and Materials

-

Fourier-transform infrared (FTIR) spectrometer

-

Attenuated total reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

-

Sample of this compound (liquid)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Install the ATR accessory in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal, which will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Initiate the background scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Analysis:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Initiate the sample scan using the instrument's software. The same number of scans as the background should be used for consistency.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

-

After the analysis is complete, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe. Ensure the crystal is completely dry before the next use.

-

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure of this compound and its characteristic IR absorptions.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Cyclohexylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and stability principles of the tertiary alcohol, 2-cyclohexylpropan-2-ol. The content herein is curated for professionals in research and development, offering detailed insights into the chemical behavior of this compound, supported by experimental data and procedural outlines.

Introduction to this compound

This compound is a tertiary alcohol characterized by a cyclohexyl ring and a propan-2-ol group, with the hydroxyl moiety attached to a tertiary carbon. This structure imparts specific chemical properties that are of significant interest in organic synthesis and medicinal chemistry. Its molecular formula is C₉H₁₈O, and its molecular weight is 142.24 g/mol . The stability and reactivity of this molecule are primarily dictated by the tertiary nature of the alcohol, the steric bulk of the cyclohexyl group, and the electronic effects of the alkyl substituents.

Stability of this compound

The stability of this compound is a key factor influencing its reactivity. Like other tertiary alcohols, it is considered relatively stable due to the electronic and steric effects of its substituents.

Electronic Effects: The tertiary carbon atom bonded to the hydroxyl group is attached to a cyclohexyl group and two methyl groups. These alkyl groups are electron-donating through the inductive effect, which helps to stabilize the electron-deficient carbon atom of the C-O bond.

Steric Hindrance: The bulky cyclohexyl group and the two methyl groups create significant steric hindrance around the hydroxyl group and the alpha-carbon. This steric crowding can influence the accessibility of reagents to the reaction center, thereby affecting reaction rates.[1]

Carbocation Stability: Upon protonation of the hydroxyl group and subsequent loss of water, this compound forms a stable tertiary carbocation. The stability of this carbocation is a primary driver for its reactivity in unimolecular reactions (SN1 and E1). The stability of carbocations follows the order: tertiary > secondary > primary.[2][3] This enhanced stability is attributed to hyperconjugation and the inductive effects of the alkyl groups, which delocalize the positive charge.[2]

Reactivity of this compound

The reactivity of this compound is characteristic of a tertiary alcohol, dominated by reactions that proceed through a stable carbocation intermediate.

Synthesis via Grignard Reaction

A common and efficient method for the synthesis of this compound is the Grignard reaction.[4] This involves the reaction of a cyclohexylmagnesium halide (Grignard reagent) with acetone (B3395972).

Reaction Pathway for Grignard Synthesis

Caption: Synthesis of this compound via Grignard reaction.

Dehydration (E1 Elimination)

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound readily undergoes dehydration to form alkenes.[5] This reaction proceeds via an E1 mechanism due to the formation of a stable tertiary carbocation. The major product is typically the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule.

E1 Dehydration Mechanism

References

Technical Whitepaper: Solubility Profile of 2-Cyclohexylpropan-2-ol

Executive Summary

This document provides a comprehensive technical overview of the solubility characteristics of 2-cyclohexylpropan-2-ol. As a tertiary alcohol with a significant non-polar cyclohexyl moiety, its solubility is governed by a delicate interplay of hydrogen bonding and hydrophobic interactions. This guide outlines its predicted solubility in a range of common organic solvents, provides a detailed experimental protocol for quantitative determination, and presents logical and procedural workflows to aid in experimental design. The information herein is intended to support applications in chemical synthesis, formulation development, and purification processes.

Physicochemical Properties and Solubility Prediction

This compound possesses a distinct molecular structure that dictates its solubility behavior. The molecule consists of a polar tertiary hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor. This group is sterically hindered and attached to a bulky, non-polar framework composed of a cyclohexyl ring and an isopropyl group.

This duality results in the following predicted solubility trends:

-

High Solubility in Non-Polar to Moderately Polar Solvents: The large hydrophobic surface area, contributed by the cyclohexyl and isopropyl groups, promotes strong van der Waals interactions. Therefore, the compound is expected to be highly soluble in solvents like alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether), where disruptive forces are minimal.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as acetone (B3395972) and ethyl acetate (B1210297) can engage in dipole-dipole interactions and act as hydrogen bond acceptors. The hydroxyl group of this compound can interact favorably with these solvents, leading to good solubility.

-

Limited Solubility in Highly Polar Protic Solvents: In highly polar protic solvents like water and, to a lesser extent, methanol, the solvent's strong, cohesive hydrogen-bonding network presents a significant energetic barrier. The large non-polar part of the solute cannot effectively integrate into this network, leading to lower solubility.

Predicted Solubility Data

While extensive quantitative data for this compound is not widely published, the following table summarizes its expected qualitative solubility at ambient temperature based on first principles of physical organic chemistry. This table serves as a practical guide for solvent selection.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Rationale |

| Hexane | Non-Polar Alkane | 0.1 | High | "Like-dissolves-like"; strong van der Waals interactions between non-polar moieties. |

| Toluene | Aromatic Hydrocarbon | 2.4 | High | Favorable van der Waals forces and pi-stacking interactions. |

| Diethyl Ether | Ether | 2.8 | High | Ether oxygen can accept a hydrogen bond; moderate polarity accommodates both parts of the solute. |

| Dichloromethane | Halogenated | 3.1 | High | A good solvent for moderately polar compounds, capable of dipole-dipole interactions. |

| Ethyl Acetate | Ester | 4.4 | High / Moderate | Acts as a hydrogen bond acceptor; balances polarity well. |

| Acetone | Ketone | 5.1 | Moderate | Strong hydrogen bond acceptor, but its polarity is higher, slightly disfavoring the non-polar part. |

| Ethanol | Polar Protic Alcohol | 4.3 | Moderate / Low | Can hydrogen bond, but its own H-bond network is significant. |

| Methanol | Polar Protic Alcohol | 5.1 | Low | Strong, cohesive hydrogen-bonding network is difficult for the large non-polar group to penetrate. |

| Water | Polar Protic | 10.2 | Very Low | The hydrophobic effect dominates; unfavorable disruption of water's strong hydrogen-bonding network. |

Visualizing Solubility Relationships and Workflows

Logical Framework for Solubility

The following diagram illustrates the key molecular interactions that determine the solubility of this compound in a given solvent.

Caption: Logical diagram of factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines a standard operating procedure for the isothermal shake-flask method, a reliable technique for measuring solubility.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Standard Protocol: Isothermal Shake-Flask Solubility Measurement

This section provides a detailed methodology for the quantitative determination of the solubility of this compound.

5.1 Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, defined temperature.

5.2 Materials and Equipment:

-

This compound (solute, purity >98%)

-

Selected solvent (analytical grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker with temperature control or water bath

-

Centrifuge (optional)

-

Syringes (glass, gas-tight)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance (±0.1 mg)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

5.3 Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent (or mobile phase for chromatography) of known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at equilibrium. Record the approximate mass added.

-

Solvent Addition: Accurately dispense a known volume or mass of the selected solvent into the vial containing the solute. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in the temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25.0 ± 0.5 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the analytical mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples, standard solutions, and a solvent blank using the chosen analytical method (e.g., HPLC, GC).

-

Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL, g/L, or mol/L.

-

5.4 Quality Control:

-

Run experiments in triplicate to ensure reproducibility.

-

Confirm the solid phase remains unchanged after equilibration using techniques like DSC or PXRD.

-

Ensure the temperature is stable throughout the experiment.

-

Use a solvent blank to zero the analytical instrument.

mechanism of Grignard reaction for 2-cyclohexylpropan-2-ol synthesis

An In-depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 2-Cyclohexylpropan-2-ol

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1][2] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, typically a carbonyl group.[3] This guide provides a detailed examination of the mechanism for synthesizing this compound, a tertiary alcohol, through the reaction of cyclohexylmagnesium bromide with acetone (B3395972).[4] This synthesis is a classic example of the Grignard reaction's application in creating tertiary alcohols from ketones.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Core Reaction Mechanism

The synthesis of this compound via the Grignard reaction is a multi-step process that begins with the formation of the organometallic nucleophile, followed by its attack on a carbonyl electrophile, and concludes with a protonation step to yield the final alcohol product.

Step 1: Formation of the Grignard Reagent

The process is initiated by preparing the Grignard reagent, cyclohexylmagnesium bromide. This is achieved by reacting cyclohexyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2] The ether solvent is crucial as it is aprotic and stabilizes the organomagnesium compound as it forms.[6] The mechanism for this insertion is complex, potentially involving radical intermediates, but the overall transformation is the insertion of the magnesium atom into the carbon-bromine bond.[6]

Step 2: Nucleophilic Addition to Acetone

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic and basic.[1][7] This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetone.[4][5] The nucleophilic attack results in the formation of a new carbon-carbon bond and breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom. This creates a tetrahedral magnesium alkoxide intermediate.[1][8]

Step 3: Protonation (Aqueous Workup)

The reaction is completed by an aqueous acidic workup.[9] A dilute acid, such as hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl), is added to the reaction mixture.[10][11] The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final product, this compound, and water-soluble magnesium salts.[1][12]

Reaction Pathway Visualization

The following diagram illustrates the complete mechanism for the synthesis of this compound.

Caption: Mechanism of this compound synthesis.

Experimental Protocols

The following protocols are a composite of established procedures for the Grignard synthesis of a tertiary alcohol.[13][14] All glassware must be thoroughly oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the highly basic Grignard reagent.[7][13]

Protocol 1: Preparation of Cyclohexylmagnesium Bromide

-

Apparatus Setup : Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Reagent Charging : Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.[13]

-

Initiation : Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium.

-

Reaction : Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[13][15] Once started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes to ensure all the magnesium has reacted.[13][16]

Protocol 2: Synthesis of this compound

-

Cooling : Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C using an ice bath.[17]

-

Addition of Ketone : Prepare a solution of dry acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C to control the exothermic reaction.[13]

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes.

Protocol 3: Aqueous Workup and Purification

-

Quenching : Cool the reaction flask in an ice bath again. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) dropwise to quench the reaction and dissolve the precipitated magnesium salts.[11][16]

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.[14]

-

Washing and Drying : Combine all organic extracts. Wash sequentially with saturated sodium bicarbonate solution (if acid was used) and then with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride.[15][16]

-

Purification : Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.[16]

Experimental Workflow Visualization

The diagram below outlines the general workflow for the synthesis and purification process.

Caption: Experimental workflow for Grignard synthesis.

Quantitative Data and Side Reactions

Precise control over reaction conditions is vital for maximizing the yield of the desired tertiary alcohol and minimizing side products.

| Parameter | Value/Range | Notes |

| Reagent Stoichiometry | ||

| Magnesium | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the alkyl halide.[13] |

| Cyclohexyl Bromide | 1.0 eq | The limiting reagent for Grignard formation. |

| Acetone | 0.9 - 1.0 eq | Using a slight excess of Grignard reagent can minimize unreacted ketone.[13] |

| Common Side Products | ||

| Bicyclohexyl | 5 - 15% | Arises from Wurtz-type coupling of the Grignard reagent with unreacted cyclohexyl bromide. Can be minimized by slow addition and moderate temperatures.[13] |

| Cyclohexane | 2 - 10% | Formed if the Grignard reagent is quenched by trace amounts of water or other protic impurities. Highlights the need for anhydrous conditions.[13] |

| Unreacted Ketone | < 5% | Can be minimized by ensuring the Grignard reagent is fully formed and using a slight excess.[13] |

Note: The typical impurity ranges are illustrative and can vary significantly based on the specific experimental conditions.[13]

References

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Cyclohexylmagnesium Bromide | 931-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. This compound | 16664-07-6 | Benchchem [benchchem.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. leah4sci.com [leah4sci.com]

- 7. adichemistry.com [adichemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Question Draw the mechanism for the following reaction: Cyclohexyl magne.. [askfilo.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. benchchem.com [benchchem.com]

- 12. Solved 10-2: Grignard Addition - 2 For this assignment, the | Chegg.com [chegg.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 2-Cyclohexylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the boiling and melting points of 2-cyclohexylpropan-2-ol (CAS Number: 16664-07-6). Due to a lack of formally documented experimental values in readily available literature, this guide also details the standardized experimental protocols for the determination of these critical physicochemical properties.

Core Data Presentation

A definitive experimentally determined melting point for this compound has not been identified in a comprehensive search of scientific literature and chemical databases. The compound is described as a liquid at room temperature, suggesting a melting point below ambient conditions.

The boiling point has been estimated during purification procedures. The available quantitative data is summarized in the table below.

| Property | Value | Conditions | Source Type |

| Boiling Point | ~180-190 °C | Not Specified | Estimate from purification protocol |

| Melting Point | Not Reported | Not Applicable | Not Available in searched literature |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling and melting points of a tertiary alcohol like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property. Several methods can be employed for its determination, with the choice often depending on the quantity of the substance available.

1. Simple Distillation Method (for sample volumes > 5 mL):

This method is suitable for determining the boiling point of a purified liquid sample and can also serve as the final purification step.[1]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is heated gently.

-

As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will increase and then stabilize.

-

The constant temperature observed during the collection of the distillate is recorded as the boiling point.

-

-

Corrections: The observed boiling point is dependent on the atmospheric pressure. If the determination is not carried out at standard pressure (760 mmHg), a pressure correction should be applied.

2. Micro-Boiling Point Determination (Thiele Tube Method for small sample volumes):

This method is ideal when only a small amount of the substance is available.[1]

-

Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid. The test tube is then attached to a thermometer. This assembly is placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Procedure:

-

The Thiele tube is gently heated.

-

As the temperature rises, the air trapped in the capillary tube will expand and a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is produced.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Melting Point Determination

Should this compound be a solid at certain temperatures, or if a derivative is synthesized that is a solid, its melting point can be determined as a key indicator of purity.[2][3] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[2]

1. Capillary Method:

-

Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor and a viewing port.

-

Procedure:

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

-

Purity Assessment: A broad melting point range is indicative of an impure sample.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the boiling point of a liquid sample.

References

Methodological & Application

Application Notes and Protocols: 2-Cyclohexylpropan-2-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-cyclohexylpropan-2-ol, a tertiary alcohol that serves as a valuable building block in organic synthesis. Its unique structural features, including a sterically demanding cyclohexyl group and a tertiary alcohol moiety, offer both opportunities and challenges in the construction of complex molecular architectures. This document details its synthesis, key transformations, and potential applications in the development of novel chemical entities.

Physicochemical Properties and Handling

This compound is a colorless to pale-yellow liquid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 16664-07-6 |

| Boiling Point | 202 °C (Predicted) |

| Density | 0.973 g/mL at 25 °C (Predicted) |

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is combustible and should be stored in a cool, dry place away from ignition sources.

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction between cyclohexylmagnesium bromide and acetone (B3395972). This reaction provides a reliable method for constructing the tertiary alcohol functionality.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Cyclohexyl bromide

-

Acetone, anhydrous

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under an inert atmosphere (nitrogen or argon).

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel.

-

A small portion of the cyclohexyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle bubbling. Gentle heating may be required.

-

Once the reaction has started, the remaining cyclohexyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| Cyclohexyl bromide | 163.07 | 1.0 | - |

| Magnesium | 24.31 | 1.2 | - |

| Acetone | 58.08 | 1.0 | - |

| This compound | 142.24 | - | 75-85 |

Key Synthetic Transformations

This compound can undergo several key transformations, making it a versatile intermediate in organic synthesis.

Dehydration to 2-Cyclohexylpropene

Tertiary alcohols like this compound can be dehydrated under acidic conditions to form the corresponding alkene, 2-cyclohexylpropene. This reaction typically proceeds via an E1 mechanism.

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

This compound is placed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid or phosphoric acid is slowly added with cooling.

-

The mixture is heated to drive the elimination reaction. The product, 2-cyclohexylpropene, is distilled from the reaction mixture as it is formed.

-

The distillate is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the product is purified by fractional distillation.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| This compound | 142.24 | 80-90 |

| 2-Cyclohexylpropene | 124.22 | - |

Oxidation (Resistance and Forced Conditions)

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions (e.g., using PCC, PDC, or Swern oxidation) because it lacks a hydrogen atom on the carbinol carbon.

However, under forcing conditions with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) or chromic acid, oxidative cleavage of carbon-carbon bonds can occur, leading to the formation of a ketone and other degradation products. This reaction is generally of limited synthetic utility due to the harsh conditions and potential for complex product mixtures.

Applications in the Synthesis of Bioactive Molecules

While direct incorporation of the intact this compound moiety into pharmaceuticals is not widely documented, its structural features are relevant in medicinal chemistry. The cyclohexyl group can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

The derivatives of this compound, such as the corresponding alkene (2-cyclohexylpropene), can serve as precursors for a variety of functional group transformations, opening avenues for the synthesis of more complex molecules. For instance, the alkene can undergo hydroboration-oxidation to yield the corresponding primary alcohol, which can then be further functionalized.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and logical relationships discussed in these application notes.

Application Notes and Protocols for the Dehydration of 2-Cyclohexylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a cornerstone transformation in organic synthesis, providing a reliable method for the formation of alkenes. This application note details the dehydration of 2-cyclohexylpropan-2-ol, a tertiary alcohol, which proceeds through an E1 elimination mechanism. The reaction typically yields a mixture of isomeric alkenes, with the product distribution governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. Understanding the reaction mechanism and controlling the experimental conditions are crucial for maximizing the yield of the desired alkene, a versatile intermediate in the synthesis of fine chemicals and pharmaceutical compounds.

The reaction proceeds via the formation of a tertiary carbocation intermediate, which can then lose a proton from an adjacent carbon atom to form a double bond. Due to the structure of this compound, two primary alkene products are expected: the trisubstituted 1-cyclohexyl-1-methylethene (Zaitsev product) and the disubstituted (E/Z)-1-cyclohexylprop-1-ene (Hofmann-type product).

Reaction Mechanism and Stereochemistry

The acid-catalyzed dehydration of this compound follows a three-step E1 mechanism:

-

Protonation of the hydroxyl group: The hydroxyl group is a poor leaving group. In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.

-

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.

-

Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Due to the possibility of deprotonation from two different adjacent carbons, a mixture of alkene isomers is formed. According to Zaitsev's rule, the major product will be the more thermodynamically stable, more substituted alkene. In this case, 1-cyclohexyl-1-methylethene is the expected major product. The less substituted alkene, 1-cyclohexylprop-1-ene, can exist as both (E) and (Z) stereoisomers.

Quantitative Data

The product distribution of the dehydration of this compound is dependent on the reaction conditions, including the acid catalyst used, temperature, and reaction time. While specific experimental data for this exact substrate is not extensively reported in the literature, analogous dehydrations of tertiary alcohols strongly suggest the predominance of the Zaitsev product. The expected product ratio would favor 1-cyclohexyl-1-methylethene.

| Product | Structure | Expected Yield | Analytical Method |

| 1-Cyclohexyl-1-methylethene | Trisubstituted alkene | Major Product | GC-MS, ¹H NMR, ¹³C NMR |

| (E/Z)-1-Cyclohexylprop-1-ene | Disubstituted alkene | Minor Product | GC-MS, ¹H NMR, ¹³C NMR |

Note: The actual yields and product ratios should be determined experimentally using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Experimental Protocol

This protocol provides a general procedure for the acid-catalyzed dehydration of this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or other suitable extraction solvent

-

Boiling chips

-

Round-bottom flask

-

Distillation apparatus (simple or fractional)

-

Separatory funnel

-

Erlenmeyer flasks

-

Heating mantle or sand bath

-

Ice bath

Procedure:

Application Notes and Protocols: 2-Cyclohexylpropan-2-ol as a Precursor in the Synthesis of Orvinol-Based Mixed Opioid Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Cyclohexylpropan-2-ol is a tertiary alcohol whose structural motif is of significant interest in medicinal chemistry, particularly as a building block for the synthesis of pharmacologically active molecules. Its incorporation into larger scaffolds can influence lipophilicity and receptor binding characteristics. A notable application of precursors that generate the this compound substructure is in the synthesis of orvinol derivatives. The orvinols are a class of semi-synthetic opioids derived from thebaine, known for their high affinity for opioid receptors.[1] Many orvinols exhibit a mixed agonist/antagonist profile at different opioid receptors, such as the mu (µ) and kappa (κ) receptors. This mixed profile is a key area of research for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.

Compounds that act as mixed kappa/mu opioid receptor agonists are of particular interest for the treatment of various conditions, including substance abuse disorders.[2] The activation of both kappa and mu opioid receptors can produce a unique pharmacological profile, potentially offering therapeutic benefits while mitigating some of the undesirable effects associated with selective mu receptor agonists, such as respiratory depression and abuse potential.

This document provides detailed application notes and a representative protocol for the synthesis of an orvinol derivative incorporating the this compound moiety, highlighting its role as a key precursor in the development of novel opioid receptor modulators.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of orvinol derivatives via Grignard reaction, based on analogous transformations. Specific yields for the synthesis of a 3'-cyclohexyl-propan-2'-ol orvinol derivative are not widely reported in the public domain; however, the data presented provides a general expectation for this class of reaction.

| Parameter | Value | Source |

| Starting Material | Thevinone (B101640) or Dihydrothevinone (B1615413) Derivative | [3] |

| Reagent | Cyclohexylmethylmagnesium Bromide | |

| Reaction Type | Grignard Reaction | [3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 1 - 24 hours | [4] |

| Work-up | Aqueous NH4Cl quench, Extraction | |

| Purification | Silica (B1680970) Gel Column Chromatography | [4] |

| Representative Yield | 50-70% (based on analogous reactions) | |

| Purity | >95% after chromatography |

Experimental Protocols

Synthesis of a 3'-Cyclohexyl-propan-2'-ol Orvinol Derivative via Grignard Reaction

This protocol describes a representative method for the synthesis of an orvinol derivative incorporating the this compound substructure, through the reaction of a thevinone derivative with cyclohexylmethylmagnesium bromide.

Materials:

-

Dihydrothevinone derivative (1.0 eq)

-

Magnesium turnings (1.5 eq)

-

Cyclohexylmethyl bromide (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

Part 1: Preparation of Cyclohexylmethylmagnesium Bromide (Grignard Reagent)

-

Place the magnesium turnings (1.5 eq) and a small crystal of iodine in the flame-dried three-necked round-bottom flask under a positive pressure of inert gas.

-

Assemble the reflux condenser and dropping funnel.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Dissolve cyclohexylmethyl bromide (1.5 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the cyclohexylmethyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be required. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

-

Once the reaction has started, add the remaining cyclohexylmethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part 2: Grignard Reaction with Dihydrothevinone Derivative

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve the dihydrothevinone derivative (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the dihydrothevinone derivative dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3'-cyclohexyl-propan-2'-ol orvinol derivative.

Visualizations

Synthetic Pathway

Caption: Synthetic route to a 3'-cyclohexyl-propan-2'-ol orvinol derivative.

Experimental Workflow

Caption: Workflow for the synthesis and purification of the target orvinol.

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of kappa/mu opioid receptor activation.

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. CA2738066C - Recycling process for increasing the yield of a grignard reaction in the preparation of opiate alkaloid derivatives - Google Patents [patents.google.com]

- 4. 2-Cyclohexylpropanol | C9H18O | CID 79509 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 2-Cyclohexylpropan-2-ol in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 2-cyclohexylpropan-2-ol in polymer chemistry. While not a conventional monomer, the unique structural characteristics of this compound, namely its tertiary alcohol group and bulky cyclohexyl moiety, suggest its utility in synthesizing specialty polymers with tailored properties. This document explores its potential as a co-monomer, a polymerization initiator, and a chain transfer agent. The incorporation of the cyclohexyl group is anticipated to enhance the thermal and mechanical properties of polymers, such as increasing the glass transition temperature.[1]

Introduction

This compound is a tertiary alcohol with the chemical formula C₉H₁₈O.[1] Its structure, featuring a bulky, hydrophobic cyclohexyl group attached to a tertiary alcohol, makes it an intriguing candidate for modifying polymer properties. While extensive literature on the direct polymerization of this compound is limited, its functional group and steric bulk suggest potential applications in creating polymers with enhanced thermal stability, mechanical strength, and specific solubility profiles. This document outlines hypothetical, yet scientifically grounded, applications and protocols for its use in polymer synthesis.

Potential Applications and Methodologies

As a Co-monomer in Specialty Polymer Synthesis

The introduction of the bulky cyclohexyl group as a side chain can significantly impact the properties of a polymer by increasing its glass transition temperature (Tg) and altering its solubility.

Application Note: this compound can be chemically modified to a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206), and then copolymerized with other vinyl monomers. The resulting copolymer would be expected to exhibit a higher Tg and increased hydrophobicity compared to the homopolymer of the primary monomer. This could be advantageous in applications requiring amorphous thermoplastic materials with good thermal resistance.[2]

Experimental Protocol: Synthesis of a Methacrylate Co-polymer

-

Step 1: Synthesis of 2-cyclohexylpropan-2-yl methacrylate (CHPMA).

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (1.2 eq.) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure CHPMA.

-

-

Step 2: Free Radical Copolymerization of CHPMA with Methyl Methacrylate (MMA).

-

In a Schlenk flask, dissolve CHPMA (e.g., 0.2 eq.), methyl methacrylate (MMA, 0.8 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.01 eq.) in toluene.

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

-

Precipitate the polymer by pouring the cooled reaction mixture into a large excess of cold methanol.

-

Filter and dry the resulting poly(CHPMA-co-MMA) polymer under vacuum.

-

Logical Workflow for Co-polymer Synthesis

References

Application Notes and Protocols for the Synthesis of Alkyl Halides from 2-Cyclohexylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylpropan-2-ol is a tertiary alcohol, a structural motif present in various molecules of interest in medicinal chemistry and materials science. The conversion of its hydroxyl group to a halogen is a fundamental transformation that opens avenues for further molecular elaboration through nucleophilic substitution or elimination reactions. The resulting alkyl halides, 2-chloro-2-cyclohexylpropane and 2-bromo-2-cyclohexylpropane, are valuable intermediates in organic synthesis. This document provides detailed protocols for the synthesis of these alkyl halides from this compound, leveraging the characteristic reactivity of tertiary alcohols.